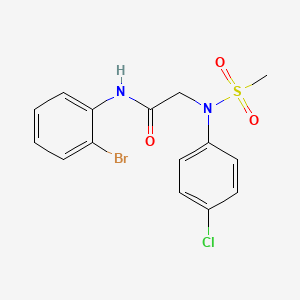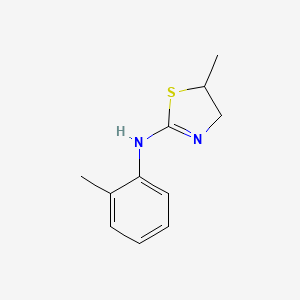![molecular formula C17H18N2O B5000607 2-[(4-ETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5000607.png)
2-[(4-ETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-ETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole is 266.141913202 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole are various bacterial and fungal strains . This compound has shown significant antimicrobial properties, making it effective against both Gram-positive and Gram-negative bacteria, as well as fungi .
Mode of Action
The compound interacts with its microbial targets by disrupting essential biological processes, leading to their inhibition or death
Biochemical Pathways
Given its antimicrobial properties, it likely interferes with essential microbial pathways, such as cell wall synthesis or dna replication .
Result of Action
The result of the compound’s action is the inhibition of microbial growth. It has been shown to be active at low concentrations against a variety of bacterial and fungal strains . This suggests that it could potentially be used as a potent antimicrobial agent.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole has been shown to exhibit significant antimicrobial properties. It interacts with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis and fungal cell membrane integrity . The compound’s interaction with these biomolecules often results in the inhibition of enzyme activity, leading to the disruption of essential biochemical pathways in microorganisms. For instance, it has been observed to inhibit the activity of enzymes such as β-lactamases and chitin synthases, which are crucial for the survival of bacteria and fungi, respectively .
Cellular Effects
The effects of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole on cellular processes are profound. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with cell membrane integrity, causing increased permeability and subsequent cell death . Additionally, 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole has been shown to affect cell signaling pathways, particularly those involved in stress responses and apoptosis. This compound can induce the expression of stress-related genes and proteins, leading to programmed cell death in pathogenic microorganisms .
Molecular Mechanism
At the molecular level, 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity and preventing the completion of vital biochemical reactions . For example, the compound’s binding to β-lactamases prevents these enzymes from breaking down β-lactam antibiotics, thereby enhancing the efficacy of these drugs against resistant bacterial strains . Similarly, its interaction with chitin synthases inhibits the synthesis of chitin, a key component of fungal cell walls, leading to cell death .
Temporal Effects in Laboratory Settings
The stability and effectiveness of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole have been studied extensively in laboratory settings. Over time, the compound has been shown to maintain its antimicrobial activity, although some degradation may occur under certain conditions . Long-term studies have indicated that the compound remains effective in inhibiting microbial growth for extended periods, making it a promising candidate for therapeutic applications . Its stability can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
In animal models, the effects of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole vary with dosage. At lower doses, the compound effectively inhibits microbial growth without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity .
Metabolic Pathways
2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole is involved in several metabolic pathways, particularly those related to its antimicrobial activity. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, the compound’s metabolites have been shown to retain some antimicrobial activity, contributing to its overall effectiveness . The interaction of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole with metabolic enzymes can also influence metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole within cells and tissues are critical for its effectiveness. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and cell membrane, where it exerts its antimicrobial effects . The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole plays a crucial role in its activity. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its effectiveness against microbial pathogens .
Eigenschaften
IUPAC Name |
2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-13-7-9-14(10-8-13)20-11-16-18-15-6-4-5-12(2)17(15)19-16/h4-10H,3,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMYJNSLPXQUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC3=C(C=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(3-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5000525.png)

![2,2-diphenyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5000534.png)
![3,5-dimethoxy-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B5000539.png)
![Ethyl 5-{3,4-bis[(methoxycarbonyl)amino]thiolan-2-YL}pentanoate](/img/structure/B5000540.png)
![Methyl 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate](/img/structure/B5000542.png)

![N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-4-[(PHENYLSULFANYL)METHYL]BENZAMIDE](/img/structure/B5000571.png)


![5-methyl-N-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5000594.png)
![4-({[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5000599.png)
![1-[(3-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5000604.png)
![N-[(2-fluorophenyl)methyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5000620.png)
